(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one
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Overview
Description
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one is a complex organic compound characterized by its unique tetracyclic structure
Scientific Research Applications
Chemistry
In chemistry, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties
Industry
In the industrial sector, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
Target of Action
The primary targets of this compound are the Oxysterols receptor LXR-alpha , Oxysterol-binding protein 2 , and Nuclear receptor ROR-gamma . These receptors play crucial roles in lipid metabolism, inflammation, and immunity.
Mode of Action
The compound interacts with its targets through ligand-dependent recruitment. It binds to these receptors and induces conformational changes that allow the recruitment of coactivators, such as the steroid receptor coactivator 1 (SRC1) . This interaction leads to the activation or repression of target genes.
Biochemical Pathways
The activation of these receptors influences several biochemical pathways. For instance, the activation of LXR-alpha regulates the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Similarly, the activation of ROR-gamma influences the expression of genes involved in immune responses .
Result of Action
The activation or repression of target genes by this compound can lead to various molecular and cellular effects. For example, it can influence lipid metabolism, modulate immune responses, and potentially impact the progression of diseases related to these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the binding affinity of the compound to its targets can vary depending on the pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorophenyl and hydroxyl groups. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while halogenation can introduce additional halogen atoms to the compound.
Comparison with Similar Compounds
Similar Compounds
- (13E)-13-[(2-bromophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one : Similar structure with a bromophenyl group instead of a chlorophenyl group.
- (13E)-13-[(2-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one : Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one lies in its specific combination of functional groups and tetracyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJPGFFQFAETRQ-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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